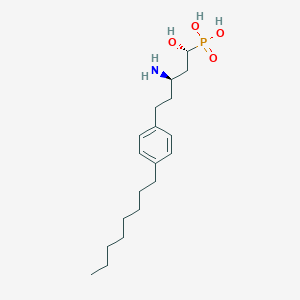
((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the amino, hydroxyl, and phosphonic acid groups. Common synthetic routes include:
Amination Reactions: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.
Hydroxylation Reactions: Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Phosphonation Reactions: Introduction of the phosphonic acid group using phosphorus-containing reagents such as phosphorous acid or phosphonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions involving the phosphonic acid group may yield phosphonate esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in ways that may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The phosphonic acid group can also participate in coordination with metal ions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
((1R,3R)-3-Amino-1-hydroxy-5-phenylpentyl)phosphonic acid: Lacks the octyl group, leading to different hydrophobic properties.
((1R,3R)-3-Amino-1-hydroxy-5-(4-methylphenyl)pentyl)phosphonic acid: Contains a methyl group instead of an octyl group, affecting its steric and electronic properties.
Uniqueness
((1R,3R)-3-Amino-1-hydroxy-5-(4-octylphenyl)pentyl)phosphonic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic characteristics. This feature can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H34NO4P |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[(1R,3R)-3-amino-1-hydroxy-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C19H34NO4P/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)13-14-18(20)15-19(21)25(22,23)24/h9-12,18-19,21H,2-8,13-15,20H2,1H3,(H2,22,23,24)/t18-,19-/m1/s1 |
Clé InChI |
PGLFYYYVMFEVNN-RTBURBONSA-N |
SMILES isomérique |
CCCCCCCCC1=CC=C(C=C1)CC[C@H](C[C@H](O)P(=O)(O)O)N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(CC(O)P(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)

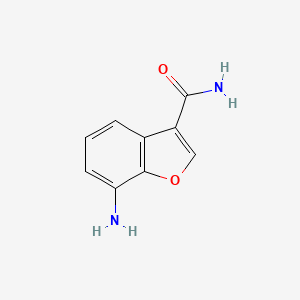

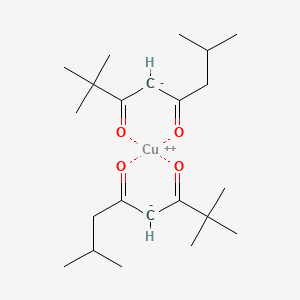
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
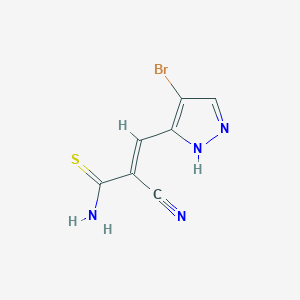

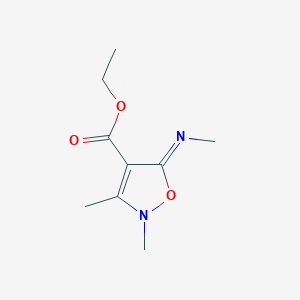

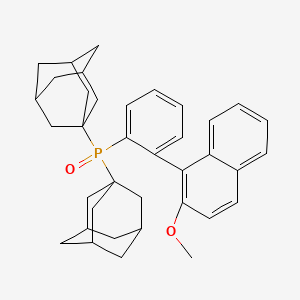

![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
